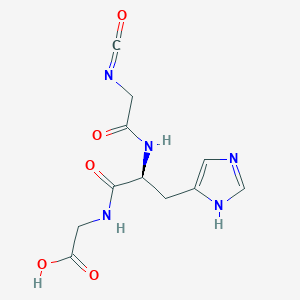![molecular formula C11H18N4O B15160268 N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 652139-94-1](/img/structure/B15160268.png)
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide: is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and an acetamide group linked to a dimethylaminoethyl chain. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethylamine.
Acylation Reaction: The 6-aminopyridine is reacted with acetic anhydride to form N-(6-acetylaminopyridin-3-yl)acetamide.
Amine Coupling: The intermediate is then coupled with 2-(dimethylamino)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced acetamide groups.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism by which N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission or cellular metabolism.
類似化合物との比較
Similar Compounds
- N-(6-Aminopyridin-3-yl)-N-methylacetamide
- N-(6-Aminopyridin-3-yl)-N-ethylacetamide
- N-(6-Aminopyridin-3-yl)-N-[2-(diethylamino)ethyl]acetamide
Uniqueness
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the dimethylaminoethyl chain can influence its solubility, membrane permeability, and interaction with biological targets.
特性
CAS番号 |
652139-94-1 |
|---|---|
分子式 |
C11H18N4O |
分子量 |
222.29 g/mol |
IUPAC名 |
N-(6-aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C11H18N4O/c1-9(16)15(7-6-14(2)3)10-4-5-11(12)13-8-10/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
InChIキー |
OXRBOVXQLHLLTE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCN(C)C)C1=CN=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


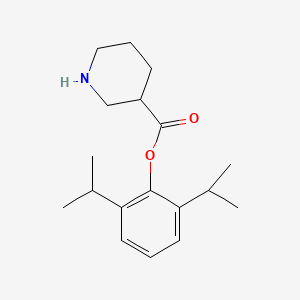
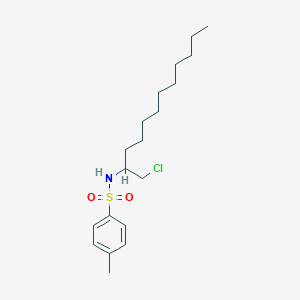

![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
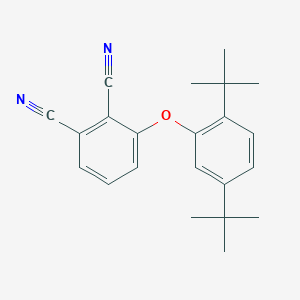

![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
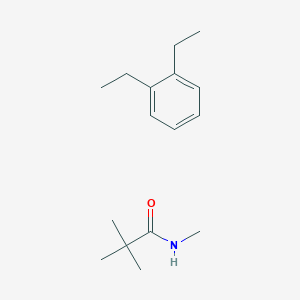
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
